molecular formula C16H23ClO3S B14381686 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol CAS No. 90165-53-0

8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol

Cat. No.: B14381686
CAS No.: 90165-53-0
M. Wt: 330.9 g/mol
InChI Key: CXQDPXNWMPWHNZ-UHFFFAOYSA-N
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Description

8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol is a complex organic compound characterized by its unique structure, which includes a chlorobenzene sulfonyl group attached to a dimethyloctenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzene-1-sulfonyl isocyanate
  • 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90165-53-0

Molecular Formula

C16H23ClO3S

Molecular Weight

330.9 g/mol

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C16H23ClO3S/c1-13(10-11-18)6-5-7-14(2)12-21(19,20)16-9-4-3-8-15(16)17/h3-4,7-9,13,18H,5-6,10-12H2,1-2H3

InChI Key

CXQDPXNWMPWHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1Cl)CCO

Origin of Product

United States

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